molecular formula C21H19NO4 B2869176 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide CAS No. 929472-13-9

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide

Cat. No.: B2869176
CAS No.: 929472-13-9
M. Wt: 349.386
InChI Key: VXOPQZWZYVVHQW-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide is a synthetic organic compound featuring a benzofuran core substituted with a 4-methoxybenzoyl group at position 2, a methyl group at position 3, and a cyclopropanecarboxamide moiety at position 4.

The cyclopropane ring and benzofuran scaffold are critical to its molecular properties, influencing steric effects, metabolic stability, and binding interactions. The 4-methoxybenzoyl group may enhance solubility or modulate electronic interactions compared to halogenated or alkylated analogs .

Properties

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-12-17-11-15(22-21(24)14-3-4-14)7-10-18(17)26-20(12)19(23)13-5-8-16(25-2)9-6-13/h5-11,14H,3-4H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOPQZWZYVVHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CC3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the methoxyphenyl group, and the attachment of the cyclopropanecarboxamide moiety. Common synthetic routes may involve:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of Cyclopropanecarboxamide Moiety: This can be done through amide bond formation reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzofuran and methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Characteristics

The compound has a molecular formula of C25H21NO4 and a molecular weight of approximately 399.45 g/mol. Its structural features include a benzofuran moiety, which is known for its diverse biological activities. The presence of the methoxy group enhances its solubility and reactivity, making it a subject of interest for drug design and development.

Anticancer Activity

Research indicates that N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide exhibits significant anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines and target critical enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs).

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by regulating cell cycle checkpoints. It inhibits CDK2 and COX-2 enzymes, which are pivotal in cancer cell proliferation and survival . This inhibition leads to reduced levels of cyclin D1 and cyclin E, promoting cell cycle arrest at the G1 phase .
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound show potent activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, modifications in the substituents on the benzofuran ring have been shown to enhance anticancer efficacy .

Anti-inflammatory Properties

The compound also exhibits promising anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its structural components allow it to interact with inflammatory pathways effectively.

  • Biological Interactions : The methoxy group and the benzamide moiety contribute to its ability to modulate enzyme activities related to inflammation. Studies suggest that it can inhibit pro-inflammatory cytokines, thus reducing inflammation.

Future Directions in Research

The ongoing research into this compound suggests several avenues for future exploration:

  • Synthesis of Derivatives : Developing new derivatives with modified substituents could enhance biological activity and selectivity against specific cancer types or inflammatory conditions.
  • Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its anticancer and anti-inflammatory effects will provide insights into its therapeutic potential.
  • Clinical Trials : Conducting clinical trials will be essential to assess the safety and efficacy of this compound in human subjects.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound shares structural motifs with several documented analogs, including:

Table 1: Structural and Functional Comparison
Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reported Use/Activity Source
Target Compound* C₂₂H₁₉NO₄ 361.39 4-Methoxybenzoyl, 3-methyl-benzofuran, cyclopropane Hypothetical: Not specified
4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (F267-0264) C₂₈H₂₇NO₄ 441.53 4-tert-butylbenzamide, 4-methoxybenzoyl Screening compound (14 mg available)
4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (F267-0280) C₂₇H₂₄ClNO₃ 445.95 4-Chlorobenzoyl, 4-tert-butylbenzamide Screening compound (24 mg available)
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (32) C₂₉H₂₂F₃N₂O₆S 583.11 Benzo[d][1,3]dioxol-5-yl, 4-phenylthiazol Biochemical research (38% yield)
Cyprofuram C₁₃H₁₃ClN₂O₂ 276.71 3-Chlorophenyl, tetrahydro-2-oxo-3-furanyl Pesticide

*Hypothetical molecular formula/weight derived from nomenclature.

Key Findings from Comparative Analysis

Substituent Effects on Activity :

  • The 4-methoxybenzoyl group in the target compound and F267-0264 contrasts with the 4-chlorobenzoyl group in F267-0280. Methoxy groups generally improve solubility and electron-donating properties, whereas chloro substituents enhance lipophilicity and electrophilic interactions .
  • Cyclopropane moieties (target compound, Compound 32) are associated with metabolic stability and conformational rigidity, critical in drug design .

Synthetic Yields :

  • Compound 32 was synthesized in 38% yield via coupling reactions , while a structurally distinct cyclopropane derivative () achieved 51% yield, suggesting that steric hindrance from the benzofuran/thiazol core may impact efficiency .

Biological Relevance: Cyprofuram () demonstrates that cyclopropanecarboxamide derivatives can exhibit pesticidal activity, though the target compound’s benzofuran scaffold may redirect applications toward human therapeutics .

Screening Compounds :

  • F267-0264 and F267-0280 are screening hits with available quantities (14–24 mg), indicating their utility in high-throughput assays. Their tert-butyl groups may enhance binding to hydrophobic pockets compared to the target’s cyclopropane .

Biological Activity

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, mechanisms of action, and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC25H21NO4
Molecular Weight399.45 g/mol
LogP5.8007
Polar Surface Area52.866 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The presence of a methoxy group and a benzoyl substituent contributes to its distinct chemical behavior, making it a subject of interest for various pharmacological applications .

This compound is believed to interact with specific molecular targets, including enzymes and receptors. Its mechanism may involve:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, modulating biological pathways.
  • Receptor Interaction : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For example:

  • Cell Viability Assays : The compound demonstrated significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HCC) cells. The IC50 values were determined to be 48.22 μM at 24 hours and 38.15 μM at 48 hours for Huh7 cells, indicating effective suppression of cell viability .
  • Mechanistic Insights : The compound was found to upregulate E-cadherin while downregulating vimentin and MMP9, which are associated with epithelial–mesenchymal transition (EMT) and metastasis in cancer cells. This suggests a potential role in inhibiting cancer cell migration and invasion .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. Studies indicate that it may reduce inflammatory cytokine production and modulate immune responses, although specific data on this activity remains limited.

Case Studies and Research Findings

  • Study on Huh7 Cells :
    • A study demonstrated that treatment with the compound led to decreased motility and migration in Huh7 cells through mechanisms involving integrin α7 suppression and downregulation of p53 expression. This highlights the compound's potential as an anti-metastatic agent .
  • Comparative Analysis :
    • When compared with other benzofuran derivatives, this compound exhibited superior efficacy in inhibiting cell proliferation and migration in vitro, suggesting enhanced biological activity due to its unique structural features .

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